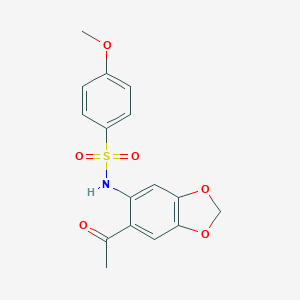![molecular formula C27H30N2O2 B310295 2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B310295.png)
2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide, also known as Benzocaine, is a local anesthetic commonly used in various medical and dental procedures. It was first synthesized in 1890 by the German chemist Eduard Ritsert. Benzocaine is a white, odorless, and tasteless powder that works by blocking nerve impulses, thereby producing a numbing effect.
作用機序
2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide works by blocking the voltage-gated sodium channels in the nerve cell membrane. This prevents the nerve impulses from reaching the brain, thereby producing a numbing effect. 2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide is a reversible inhibitor of sodium channels and has a low affinity for these channels compared to other local anesthetics.
Biochemical and Physiological Effects
2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. 2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide has been shown to have a low toxicity profile and is generally well-tolerated in humans.
実験室実験の利点と制限
2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide has several advantages for use in lab experiments. It is easy to synthesize and has a low toxicity profile. It is also relatively cheap and readily available. However, one limitation of benzocaine is that it has a short duration of action compared to other local anesthetics. It is also less potent than other local anesthetics, such as lidocaine.
将来の方向性
There are several future directions for research on benzocaine. One area of research is the development of new formulations of benzocaine that have a longer duration of action. Another area of research is the development of new local anesthetics that are more potent and have fewer side effects than benzocaine. Additionally, research could investigate the effects of benzocaine on other ion channels and receptors in the body.
合成法
2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide is synthesized by the esterification of p-aminobenzoic acid with ethanol and the subsequent reaction of the resulting ethyl p-aminobenzoate with 2,6-dimethylaniline. The final product is obtained by treating the resulting N-(2,6-dimethylphenyl)-2-(ethoxycarbonyl)aniline with benzoyl chloride.
科学的研究の応用
2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide is widely used in scientific research for its local anesthetic properties. It is commonly used to numb the skin or mucous membranes during medical and dental procedures. It is also used in the production of various pharmaceutical products, such as cough drops, throat lozenges, and topical analgesics.
特性
製品名 |
2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide |
|---|---|
分子式 |
C27H30N2O2 |
分子量 |
414.5 g/mol |
IUPAC名 |
2-(3-benzoylphenyl)-N-[4-(diethylamino)-2-methylphenyl]propanamide |
InChI |
InChI=1S/C27H30N2O2/c1-5-29(6-2)24-15-16-25(19(3)17-24)28-27(31)20(4)22-13-10-14-23(18-22)26(30)21-11-8-7-9-12-21/h7-18,20H,5-6H2,1-4H3,(H,28,31) |
InChIキー |
QZNVCMQJIZCFTR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C(C)C2=CC=CC(=C2)C(=O)C3=CC=CC=C3)C |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromo-2-naphthyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B310215.png)





![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)





